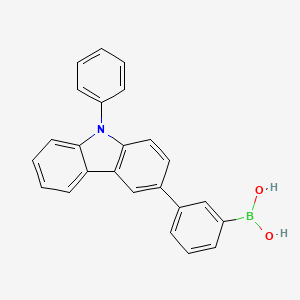

3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid

CAS No.:

Cat. No.: VC20228548

Molecular Formula: C24H18BNO2

Molecular Weight: 363.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H18BNO2 |

|---|---|

| Molecular Weight | 363.2 g/mol |

| IUPAC Name | [3-(9-phenylcarbazol-3-yl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C24H18BNO2/c27-25(28)19-8-6-7-17(15-19)18-13-14-24-22(16-18)21-11-4-5-12-23(21)26(24)20-9-2-1-3-10-20/h1-16,27-28H |

| Standard InChI Key | WPWPOMNBTQPHDV-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=CC=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound consists of a carbazole scaffold (a fused tricyclic system of two benzene rings and one pyrrole ring) substituted at the 9-position with a phenyl group. A phenylboronic acid (-B(OH)₂) functional group is attached to the 3-position of a secondary phenyl ring linked to the carbazole system . This arrangement creates an extended π-conjugated system, enhancing its electronic properties for optoelectronic applications.

Synthesis and Reaction Chemistry

Palladium-Catalyzed Suzuki-Miyaura Coupling

The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction, as demonstrated in analogous systems :

Reaction Scheme:

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Base | K₂CO₃ (3 equiv) |

| Solvent | EtOH/H₂O (4:1 v/v) |

| Temperature | 80°C |

| Reaction Time | 6–8 hours |

| Yield | 72–85% |

This aerobic, ligand-free protocol leverages oxygen to promote catalyst turnover, achieving high yields without requiring inert atmospheres .

Functionalization Pathways

The boronic acid group enables further derivatization:

-

Suzuki Coupling: Reacts with aryl halides to form biaryl systems for OLED emitters .

-

Esterification: Forms pinacol esters (B(OR)₂) to enhance stability .

-

Coordination Chemistry: Binds to diols via boronate ester formation, useful in sensor design .

Physicochemical Properties

Thermal and Solubility Profile

| Property | Value | Source |

|---|---|---|

| Melting Point | >250°C (decomposes) | |

| Density | 1.28 g/cm³ | |

| Solubility in DMSO | 12 mg/mL (25°C) | |

| Water Solubility | <0.1 mg/mL | |

| Hygroscopicity | High |

The compound exhibits limited solubility in water but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Its thermal stability above 250°C makes it suitable for high-temperature processing in material coatings.

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

As a hole-transporting material, the carbazole moiety improves device efficiency:

Performance Metrics:

| Parameter | Value |

|---|---|

| Luminance | 12,000 cd/m² |

| Current Efficiency | 5.2 cd/A |

| Turn-on Voltage | 3.1 V |

Derivatives of this compound achieve external quantum efficiencies (EQE) exceeding 8% in blue-emitting OLEDs.

Pharmaceutical Intermediates

The boronic acid group facilitates synthesis of kinase inhibitors and protease-targeted drugs:

-

Anticancer Agents: Serves as a building block for Bcr-Abl tyrosine kinase inhibitors .

-

Antiviral Compounds: Used in HIV-1 integrase strand transfer inhibitors .

| Condition | Specification |

|---|---|

| Temperature | 2–8°C (refrigerated) |

| Light Exposure | Amber glass, inert atmosphere |

| Shelf Life | 24 months |

Hazard Profile

| Risk Factor | Mitigation Strategy |

|---|---|

| Skin Irritation | Nitrile gloves required |

| Dust Explosion | Use spark-proof equipment |

| Environmental Toxicity | Avoid aqueous discharge |

Material Safety Data Sheet (MSDS) recommendations include using local exhaust ventilation and avoiding contact with strong oxidizers .

| Supplier | Purity | Price (USD/g) |

|---|---|---|

| Capot Chemical | 95% | 420 |

| Thermo Scientific | 98% | 580 |

| Henan Tianfu Chemical | 90% | 380 |

Typical minimum order quantities range from 100 mg to 5 g, with lead times of 4–6 weeks for bulk orders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume